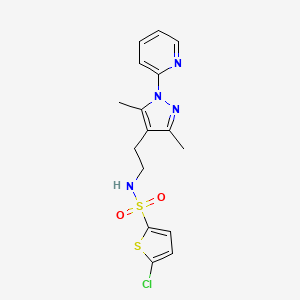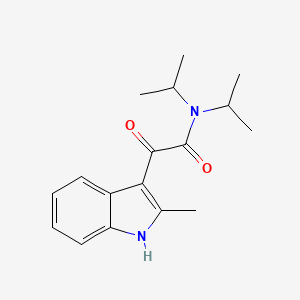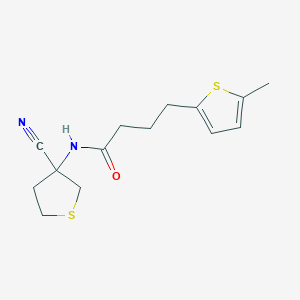![molecular formula C12H10N2O3 B2468759 methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate CAS No. 866135-90-2](/img/structure/B2468759.png)
methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate” is a chemical compound. It is a structurally diverse and biologically relevant compound . The molecular formula of this compound is C12H10N2O3 .
Synthesis Analysis
The synthesis of pyrano[2,3-c]pyrazoles, which include “methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate”, has been carried out using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A clean and more economic protocol for the synthesis of these compounds has been carried out using bael fruit ash (BFA) as a non-conventional natural catalyst in aqueous condition at ambient temperature .
Chemical Reactions Analysis
The transformation of related compounds into pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]diazepines implies the breaking of the double –C=N– bond to a single –C–N– to allow the location of the atoms in the proper place for cyclization . Several oxidation reaction conditions were tested for related compounds .
Applications De Recherche Scientifique
Green Synthesis of Chromeno[2,3-c]pyrazoles and Bis-pyrazolone Derivatives
- Researchers have developed an eco-friendly, catalyst-free synthesis method using magnetized distilled water (MDW). Under optimal conditions, they achieved high yields (85–93% for chromeno[2,3-c]pyrazoles and 85–95% for bis-pyrazolone derivatives). This approach is cost-effective, environmentally friendly, and minimizes side reactions and contamination .
Heterogeneous Solid Acid Nanocatalyst
- Another study proposed a heterogeneous solid acid nanocatalyst for synthesizing various chemical compounds. This nanocatalyst could be useful in diverse applications .
Biological and Pharmacological Activities
- Chromeno[2,3-c]pyrazoles exhibit various biological and pharmacological activities, including antitumor, anti-HIV, antibacterial, antifungal, and anti-inflammatory effects. These compounds are promising candidates for drug development .
Pyrazole Derivatives
- Pyrazole derivatives, including those derived from chromeno[2,3-c]pyrazoles, possess abundant biological activities. Examples include anti-viral, anti-inflammatory, anti-depressant, and anti-cancer properties .
Bis-pyrazolone Derivatives
- Bis-pyrazolone derivatives are essential compounds with diverse applications. They exhibit gastric secretion stimulatory, anti-inflammatory, antimalarial, and antipyretic effects. Researchers have explored various synthetic methods for these derivatives, including catalyst-free conditions in water .
Dual α,β-C(sp2)–H Functionalization
- A recent multi-component cascade reaction achieved dual α,β-C(sp2)–H functionalization of o-hydroxyphenyl enaminones to construct C2,C3-disubstituted chromenes. This innovative approach allows the formation of four new bonds and two rings in one pot .
Orientations Futures
The future directions in the research of “methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate” and related compounds include the development of green and efficient chemical processes or methodologies such as reaction in aqueous media, multi-component reactions (MCR), and reusable catalysts-performed reactions . These compounds have garnered significant attention owing to their diverse structural significance and biological activities .
Mécanisme D'action
Target of Action
Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate, also known as methyl 2H,4H-chromeno[4,3-c]pyrazole-2-carboxylate, is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
Related compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might interact with its targets in a similar manner, leading to changes in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been found to inhibit cdk2, a key regulator of the cell cycle . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might have similar effects, potentially leading to cell cycle arrest and induction of apoptosis .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved using environmentally friendly methods . This suggests that the action of methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might also be influenced by environmental conditions.
Propriétés
IUPAC Name |
methyl 4H-chromeno[4,3-c]pyrazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-12(15)14-6-8-7-17-10-5-3-2-4-9(10)11(8)13-14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKITUNCQRZZSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C2COC3=CC=CC=C3C2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2468679.png)
![3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2468683.png)
![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2468685.png)

![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468693.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2468697.png)

